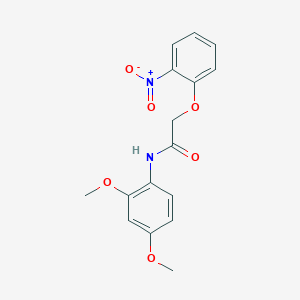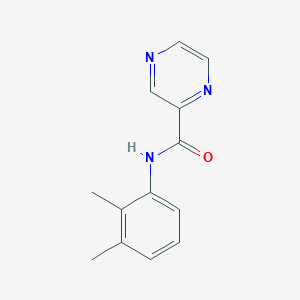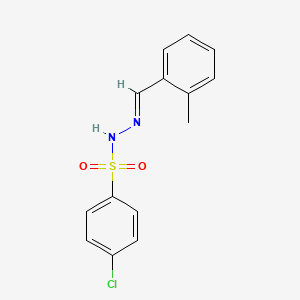![molecular formula C15H13N3O5 B5539365 2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
2-{[(4-nitrophenoxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-{[(4-nitrophenoxy)acetyl]amino}benzamide" is a chemical compound that belongs to the class of benzamides. Benzamides are a group of compounds with diverse biological activities, including antimicrobial properties. While specific information on this compound is limited, closely related compounds have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
Compounds similar to "this compound" have been synthesized through various chemical reactions involving nitrophenol derivatives and benzamide or phenylacetamide frameworks. For example, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides were synthesized and evaluated for their antimicrobial activities against various microorganisms, showcasing the process of integrating nitrophenol derivatives into benzamide structures (Ertan et al., 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined using techniques like single-crystal X-ray diffraction. These studies provide insights into the arrangement of atoms, the dihedral angles between aromatic rings, and the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the structural features of benzamide derivatives (Saeed et al., 2008).
Aplicaciones Científicas De Investigación
Chemoselective Synthesis and Biological Interest
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, demonstrates a key synthetic approach. These compounds are of biological interest due to their potential pharmacological activities. This method provides a straightforward route to such compounds, which can be further explored for various scientific applications (Singh, Lakhan, & Singh, 2017).
Antimicrobial and Antitumor Activity
The synthesis of benzimidazoles and their derivatives, starting from compounds like N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)-benzamide, has been explored for antimicrobial and antitubercular activities. These studies provide insights into the potential of such compounds in developing new therapeutic agents with specific biological activities (Datta, Parikh, Deo, Bhatt, & Kundu, 2003).
Novel Polyimides for Advanced Materials
Research into novel diamines with built-in sulfone, ether, and amide structures for the synthesis of thermally stable polyimides showcases the material science application of these compounds. Such polyimides have been studied for their properties, including thermal stability and potential use in high-performance materials (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Synthesis and Evaluation of Sulfonamides
The creation of novel acridine and bis-acridine sulfonamides from 4-amino-N-(4-sulfamoylphenyl)benzamide for inhibiting carbonic anhydrase isoforms highlights the role of these compounds in medicinal chemistry. These findings are crucial for developing inhibitors with potential therapeutic applications, especially for conditions involving dysregulated carbonic anhydrase activity (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Propiedades
IUPAC Name |
2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(20)12-3-1-2-4-13(12)17-14(19)9-23-11-7-5-10(6-8-11)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARDUNZEHAUSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)
![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)


![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)